3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Overview
Description
AH 7959 is a chemical compound that is structurally categorized as an opioid. It is an analytical reference standard and is known for its lack of analgesic effects in mice, unlike its related compound AH 7921 . The compound has a molecular formula of C19H26Cl2N2O and is primarily used in research and forensic applications .
Preparation Methods
The synthetic routes and reaction conditions for AH 7959 are not widely documented in public literature. it is known that the compound is available as a crystalline solid with a purity of ≥98%
Scientific Research Applications
AH 7959 is primarily used as an analytical reference standard in scientific research . Its applications include:
Chemistry: Used as a reference material for analytical methods development and validation.
Biology: Studied for its structural properties and lack of analgesic effects in biological assays.
Medicine: Investigated for its potential interactions with opioid receptors, although it is not used as a therapeutic agent.
Industry: Utilized in forensic science for the identification and quantification of substances in various samples.
Mechanism of Action
Unlike AH 7921, AH 7959 does not exhibit analgesic effects in mice, suggesting that it may not effectively interact with opioid receptors or may have a different binding affinity . The molecular targets and pathways involved in its action are not fully understood and would require further research.
Comparison with Similar Compounds
AH 7959 is often compared to its related compound AH 7921. While both are structurally categorized as opioids, AH 7959 is unique in its lack of analgesic effects . Other similar compounds include:
AH 7921: Known for its analgesic properties.
U-47700: Another synthetic opioid with analgesic effects.
Fentanyl: A potent synthetic opioid used for pain management.
AH 7959 stands out due to its specific lack of analgesic activity, making it a valuable reference standard for research purposes.
Properties
IUPAC Name |
3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOAYCRIVUCNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342404 | |
Record name | 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763023-14-9 | |
Record name | 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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